molecular formula C18H17NO2S B2938133 (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-35-5

(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2938133
CAS No.: 2097940-35-5
M. Wt: 311.4
InChI Key: JPXDUPHFCYIXQE-BQYQJAHWSA-N
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Description

(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide is a synthetic chemical compound designed for research applications. This molecule is built on a prop-2-enamide core, strategically incorporating two privileged medicinal scaffolds: a benzofuran moiety and a thiophene ring. The benzofuran structure is a recognized pharmacophore in medicinal chemistry, frequently investigated for its potential in developing new therapeutic agents . Similarly, thiophene derivatives are common in various pharmaceutical and material science research contexts. The specific spatial arrangement, defined by the (E)-configuration of the alkene bond, is critical for the molecule's overall shape and potential for target interaction. As a research chemical, this compound is intended for use in early-stage discovery and investigative studies, such as assay development, structure-activity relationship (SAR) profiling, and as a synthetic intermediate for further chemical exploration. Researchers value this compound for its potential utility in probing biological systems and developing novel bioactive molecules. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-18(8-7-14-9-11-22-13-14)19-10-3-5-16-12-15-4-1-2-6-17(15)21-16/h1-2,4,6-9,11-13H,3,5,10H2,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXDUPHFCYIXQE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide is a synthetic organic molecule characterized by the presence of benzofuran and thiophene moieties. These structural components are known for their diverse biological activities, making this compound a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H17NO2\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{2}

This compound features an amide bond linking a benzofuran derivative to a thiophene ring, which contributes to its biological properties.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some related benzofuran compounds have been reported as low as 8 μg/mL against Mycobacterium tuberculosis .

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer potential. For example, certain benzofuran-based compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The specific activity of this compound in this context remains to be fully elucidated but is anticipated based on the behavior of structurally related compounds.

Case Studies and Research Findings

A review of the literature reveals several case studies focusing on the biological activities of benzofuran derivatives:

  • Antimycobacterial Studies : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis. Compounds with specific substitutions on the benzofuran ring showed promising results with MIC values indicating effective inhibition .
  • Antifungal Activity : Compounds derived from benzofuran exhibited varying degrees of antifungal activity against pathogens such as Candida albicans. The structure–activity relationship (SAR) studies suggested that hydroxyl substitutions at specific positions on the benzofuran ring enhance antifungal efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameStructureMIC (μg/mL)Activity Type
Benzofuran AStructure8Antimycobacterial
Benzofuran BStructure4Antifungal
Benzofuran CStructure10Anticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Amine Chain Substituent Acrylamide Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 3-(1-benzofuran-2-yl)propyl Thiophen-3-yl 338.4 (calc.) Hypothesized neuroactive properties
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide 3-(methylamino)propyl Thiophen-2-yl 266.3 Impurity in pharmaceuticals; uncharacterized bioactivity
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 3-chloro-4-fluorophenyl 4-isobutylphenyl 331.8 Anticonvulsant/analgesic potential (in vitro)
(2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide 3-methanesulfonamidophenyl Thiophen-2-yl 322.4 Enhanced solubility via sulfonamide; uncharacterized activity
S-(2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide 1-hydroxypropan-2-yl 2-methylphenyl 261.3 Anticonvulsant activity (in vivo models)
Key Observations:

Benzofuran’s oxygen atom may enhance hydrogen bonding compared to purely hydrocarbon substituents.

Acrylamide Substituent Position and Selectivity :

  • The thiophen-3-yl group in the target compound differs from the more common thiophen-2-yl (e.g., ). This positional isomerism could alter binding affinity to thiophene-sensitive targets (e.g., ion channels or kinases).
  • 4-Isobutylphenyl (in ) and 2-methylphenyl (in ) substituents prioritize lipophilicity, favoring blood-brain barrier penetration, whereas thiophene derivatives balance hydrophobicity and electronic interactions.

Impact of Halogenation and Sulfonamides :

  • Chlorine and fluorine in increase electronegativity and metabolic resistance, whereas the sulfonamide in enhances aqueous solubility—a trade-off between bioavailability and target engagement.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Property Target Compound (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
LogP (calc.) 3.8 2.1 4.5
Solubility (mg/mL) <0.1 (water) ~1.2 (water) <0.01 (water)
Hydrogen Bond Donors 1 2 1
  • The target compound’s higher logP (3.8) compared to methylamino derivatives suggests improved membrane permeability but lower aqueous solubility.

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